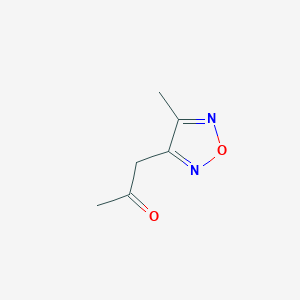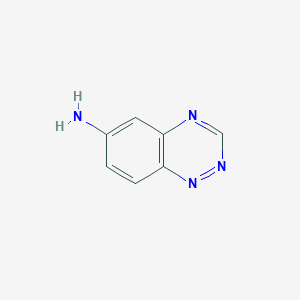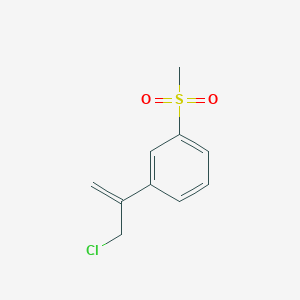
1-(3-Chloroprop-1-en-2-yl)-3-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a benzene ring substituted with a chloromethyl group, an ethenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- typically involves the following steps:
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where the chloromethylated benzene reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-(chloromethyl)-3-(methylsulfonyl)-: Lacks the ethenyl group.
Benzene,1-(chloromethyl)-4-(methylsulfonyl)-: Different position of the methylsulfonyl group.
Benzene,1-(bromomethyl)-3-(methylsulfonyl)-: Bromine instead of chlorine.
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3 |
InChI Key |
UYOQMPBXEAAYHA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


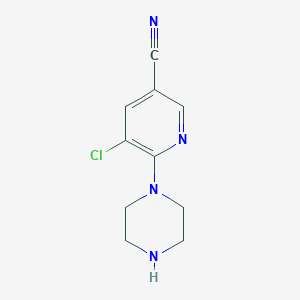
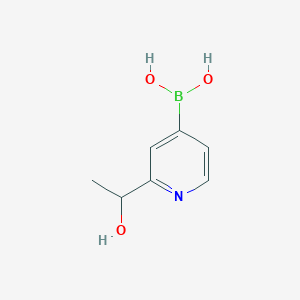

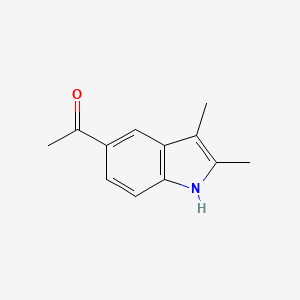
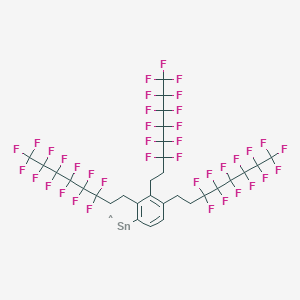
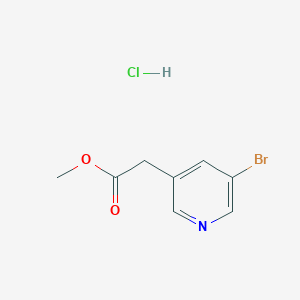



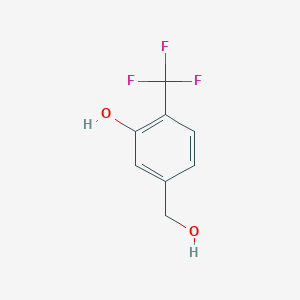
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
